3-(1,3-Benzodioxol-5-ylmethyl)-4-methoxy-4-oxobutanoic acid
Overview
Description
3-(1,3-Benzodioxol-5-ylmethyl)-4-methoxy-4-oxobutanoic acid is a chemical compound that features a benzodioxole ring, a methoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)-4-methoxy-4-oxobutanoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, including esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens or nitrating agents.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylmethyl)-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethyl)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and butanoic acid groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but has a different functional group.
1-(1,3-Benzodioxol-5-yl)-3-phenylpropan-1-one: Similar structure with a phenyl group instead of a methoxy group.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Another related compound with a propanone moiety.
Uniqueness
3-(1,3-Benzodioxol-5-ylmethyl)-4-methoxy-4-oxobutanoic acid is unique due to the combination of its benzodioxole ring, methoxy group, and butanoic acid moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-17-13(16)9(6-12(14)15)4-8-2-3-10-11(5-8)19-7-18-10/h2-3,5,9H,4,6-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMSTQGYTSQYCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307864 | |
Record name | NSC195957 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68658-46-8 | |
Record name | NSC195957 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC195957 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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